molecular formula C9H11NO2S B1316519 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide CAS No. 61199-71-1

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

Cat. No. B1316519
CAS RN: 61199-71-1
M. Wt: 197.26 g/mol
InChI Key: MCTHJFHLPADNEW-UHFFFAOYSA-N
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Description

“1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a type of organic compound that contains a thiazepine ring, which is a seven-membered heterocyclic compound containing one nitrogen atom, one sulfur atom, and five carbon atoms .


Synthesis Analysis

The synthesis of “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” and related compounds has been the subject of various studies . For instance, one study discussed the computer-aided design and synthesis of a new class of PEX14 inhibitors, which are substituted 2,3,4,5-tetrahydrobenzo[F][1,4]oxazepines .


Molecular Structure Analysis

The molecular structure of “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” consists of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” and similar compounds have been studied in various contexts . For example, one study synthesized and evaluated the anticonvulsant activity of a series of 8-alkoxy-4,5-dihydrobenzo[b][1,2,4]triazolo[4,3-d][1,4]thiazepine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” can be determined using various analytical techniques . These properties include its molecular weight, solubility, melting point, boiling point, and others.

Safety And Hazards

The safety and hazards associated with “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” would depend on various factors, including its specific chemical structure, how it is used, and the precautions taken during its handling and storage .

Future Directions

The future directions for research on “1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide” and related compounds could include further studies on their synthesis, their potential applications in various fields such as medicine and materials science, and the development of new methods for their analysis .

properties

IUPAC Name

1,2,4,5-tetrahydro-3λ6,2-benzothiazepine 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHJFHLPADNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515068
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

CAS RN

61199-71-1
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-phenylethanesulfonamide (3.62 g) in methanesulfonic acid (20 ml)-acetic acid (5 ml) was added a solution of trioxane (582 mg) in trifluoroacetic acid (3 ml)and the mixture was stirred for 3 hours at 35° C. To the reaction mixture was added water and was extracted with chloroform. The organic layer was washed with water and a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate and was concentrated. The residue was purified by column chromatography on silica gel (chloroform:methanol=100:1) to give the title compound (1.78 g) having the following physical data.
Quantity
3.62 g
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5 mL
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582 mg
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20 mL
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide
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1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Reactant of Route 6
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

Citations

For This Compound
1
Citations
VA Rassadin, AA Tomashevskii, VV Sokolov… - Chemistry of …, 2008 - Springer
(Methoxycarbonylmethane)sulfonanilides are alkylated by α, ω-dihaloalkanes in K 2 CO 3 -DMF with the formation of sultams. A high sensitivity has been detected for the reaction rate …
Number of citations: 14 link.springer.com

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